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Compound of Interest

Compound Name:
6-Chloroimidazo[1,2-a]pyridine-3-

carbaldehyde

Cat. No.: B1592177 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 6-
Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary
This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-a]pyridine-
3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and

drug development professionals. We delve into its core physical and chemical properties,

provide a validated, step-by-step synthesis protocol, and discuss its strategic importance in

modern pharmacology. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged

structure" found in numerous pharmacologically active compounds, and the functional handles

on this specific derivative make it exceptionally valuable for constructing diverse chemical

libraries for lead discovery and optimization.[1] This document consolidates essential data,

experimental rationale, and safety protocols to empower scientific teams in leveraging this

versatile compound for their research and development objectives.

The Strategic Importance of the Imidazo[1,2-
a]pyridine Scaffold
The utility of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde stems directly from its core

bicyclic structure, which is a cornerstone of medicinal chemistry.[2] This scaffold is prevalent in
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numerous approved drugs and clinical candidates, conferring favorable pharmacokinetic and

pharmacodynamic properties.

The "Privileged Scaffold" Concept: The imidazo[1,2-a]pyridine core is considered a privileged

scaffold because it can bind to multiple, diverse biological targets with high affinity. Its rigid,

planar structure and specific arrangement of nitrogen atoms allow for a variety of non-

covalent interactions with protein active sites.

Role of the 6-Chloro Substituent: The chlorine atom at the 6-position significantly influences

the molecule's electronic properties and lipophilicity. This halogen can engage in halogen

bonding, a crucial interaction in modern drug design, and can modulate metabolic stability,

potentially blocking sites of oxidative metabolism.

The 3-Carbaldehyde "Handle": The aldehyde group at the 3-position is the molecule's

primary point of chemical reactivity, serving as a versatile synthetic handle.[1] It allows for a

wide array of subsequent chemical transformations, including reductive amination, Wittig

reactions, and condensations, enabling the straightforward synthesis of large and diverse

compound libraries for high-throughput screening.[1]

Core Physicochemical Properties
A thorough understanding of the compound's physical properties is fundamental for its effective

use in experimental design, from reaction setup to formulation and screening.

Identity and Nomenclature
Property Value Source

IUPAC Name
6-chloroimidazo[1,2-a]pyridine-

3-carbaldehyde
N/A

CAS Number 29096-59-1 [3][4][5]

Molecular Formula C₈H₅ClN₂O [3][5][6][7]

Molecular Weight 180.59 g/mol [3][5]

InChIKey
FSRZPMAKLOSLMT-

UHFFFAOYSA-N
[7]
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Physical State and Solubility Profile
Property Description Source

Appearance
White crystalline powder or

solid.
[3][7]

Solubility

Soluble in dimethyl sulfoxide

(DMSO) and chloroform;

slightly soluble in water.

[3]

Purity (Typical) ≥97% [7]

Thermal Properties
Property Value Source

Melting Point 148-152 °C [3]

Synthesis and Purification: A Validated Protocol
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is reliably achieved

through a two-stage process involving the construction of the heterocyclic core followed by a

regioselective formylation.[1]

Rationale for the Two-Step Synthetic Strategy
The chosen pathway is efficient and demonstrates key principles of heterocyclic chemistry.

Cyclocondensation: The initial step involves the condensation of 5-chloro-2-aminopyridine

with chloroacetaldehyde.[1] This reaction builds the fused imidazo[1,2-a]pyridine ring system,

a classic and robust method for creating this scaffold.

Vilsmeier-Haack Formylation: To introduce the aldehyde group, the Vilsmeier-Haack reaction

is employed.[1] This method is ideal for the regioselective formylation of electron-rich

aromatic and heterocyclic systems. The reaction proceeds via an electrophilic substitution,

with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and

dimethylformamide) preferentially attacking the electron-rich 3-position of the imidazo[1,2-

a]pyridine ring.[1]
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Diagram: Vilsmeier-Haack Synthesis Workflow
Part A: Ring Formation

Part B: Formylation

Dissolve 5-chloro-2-aminopyridine
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Add Chloroacetaldehyde
(aq. solution)

Reflux for 4-6 hours

Monitor by TLC

Cool, Neutralize & Extract

Isolate Intermediate:
6-chloroimidazo[1,2-a]pyridine

Dissolve Intermediate
in anhydrous DCM

Input for Part B

Prepare Vilsmeier Reagent:
POCl₃ + DMF at 0°C

Add Intermediate Solution
to Vilsmeier Reagent at 0°C

Heat to 60-70°C for 3-5 hours

Monitor by TLC

Quench with Ice/Water

Purify via Column Chromatography

Final Product:
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Caption: Workflow for the two-part synthesis of the target compound.

Detailed Step-by-Step Protocol
This protocol is based on established methodologies for the synthesis of this compound class.

[1]

Part A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.

Reagent Addition: To this solution, add chloroacetaldehyde (1.2 eq, typically a 50% aqueous

solution) dropwise at room temperature.[1]

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize

the mixture with an aqueous solution of sodium bicarbonate (NaHCO₃).

Extraction and Isolation: Extract the product into a suitable organic solvent, such as ethyl

acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude 6-chloroimidazo[1,2-a]pyridine intermediate. This

intermediate can be purified further by column chromatography if necessary.

Part B: Vilsmeier-Haack Formylation

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g.,

nitrogen), add anhydrous dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C.

Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, ensuring

the temperature is maintained below 5 °C.[1] Causality Note: This is a highly exothermic

reaction; slow addition and cooling are critical to prevent uncontrolled side reactions.

Reagent Maturation: After the addition is complete, stir the mixture at 0 °C for an additional

30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from

Part A in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier

reagent at 0 °C.[1]

Reaction: After the addition, allow the reaction mixture to warm to room temperature and

then heat to 60-70 °C for 3-5 hours.[1]

Monitoring: Monitor the reaction's progress by TLC.

Quenching and Workup: Once complete, cool the mixture in an ice bath and carefully quench

the reaction by slowly adding it to a stirred mixture of crushed ice and water. Basify the

aqueous solution with sodium bicarbonate or sodium hydroxide to precipitate the product.

Purification: Collect the crude product by filtration, wash with water, and dry. Further

purification is typically achieved by recrystallization or silica gel column chromatography to

yield the final, pure 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic and Analytical Characterization
Rigorous structural confirmation is essential for ensuring the identity and purity of the

synthesized compound. While specific spectra for this exact compound are not publicly

cataloged in detail, the expected features can be reliably predicted based on its structure and

data from closely related analogs.[8][9]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for

each of the aromatic protons on the bicyclic ring system, as well as a characteristic downfield

singlet for the aldehyde proton (typically δ 9-10 ppm).

¹³C NMR (Carbon NMR): The carbon NMR will display eight distinct signals corresponding to

the eight carbon atoms in the molecule. The aldehyde carbonyl carbon will have a

characteristic signal in the highly deshielded region of the spectrum (typically δ 180-190

ppm).

Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) should show a prominent

protonated molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular

weight (181.0). The isotopic pattern for a single chlorine atom (a ~3:1 ratio of M to M+2

peaks) would be a definitive confirmation of the compound's composition.
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Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure

laboratory safety.

Material Safety Data Sheet (MSDS) Synopsis: While having low acute toxicity under normal

conditions, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is an organic chemical and

may act as an irritant to the skin, eyes, and respiratory system.[3]

Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and

well-ventilated area, away from incompatible materials such as strong oxidizing agents. For

long-term stability, storage at refrigerated temperatures (0-8 °C) is often recommended by

suppliers.

Handling Procedures: Standard personal protective equipment (PPE), including safety

glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] All

manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust

or vapors.[3] In case of contact, flush the affected area immediately with copious amounts of

water and seek medical advice if irritation persists.[3]

Conclusion: A Versatile Building Block for Future
Discovery
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is more than just a chemical reagent; it is a

strategic starting material for the development of novel therapeutics. Its well-defined physical

properties, validated synthetic route, and the versatile reactivity of its aldehyde group make it

an invaluable asset in medicinal chemistry. Its application as a core intermediate in

synthesizing compounds for oncology, infectious diseases, and enzyme inhibition studies

highlights its significant potential.[8][10] This guide provides the foundational knowledge

required for scientists to confidently incorporate this powerful building block into their discovery

pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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